2-((4-Methoxyphenoxy)methyl)morpholine
Description
2-((4-Methoxyphenoxy)methyl)morpholine is a morpholine derivative featuring a morpholine ring substituted with a (4-methoxyphenoxy)methyl group. Morpholine derivatives are widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and material science. The methoxy group on the phenyl ring enhances solubility via electron-donating effects, while the ether linkage contributes to metabolic stability .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
CPIIBXDVKCDHMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenoxy)methyl)morpholine typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 2-((4-Methoxyphenoxy)methyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the glycidyl ether intermediate followed by reaction with morpholine. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenoxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Halogenated or alkylated morpholine derivatives.
Scientific Research Applications
2-((4-Methoxyphenoxy)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenoxy)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Physical Properties
- Melting Point : Analogous compounds, such as 4-[(4-methoxyphenyl)sulfonyl]morpholine, exhibit melting points between 85–110°C, influenced by substituent electronegativity and crystallinity .
- Solubility : The methoxy group improves aqueous solubility compared to halogenated derivatives (e.g., 4-[(4-bromo-3-methoxyphenyl)methyl]morpholine), which prioritize lipophilicity .
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Morpholine Derivatives
Receptor Antagonism
Morpholine derivatives with electron-withdrawing groups (e.g., trifluoromethyl, fluoro) exhibit high receptor binding affinity. For example, the NK-1 antagonist (17) shows prolonged receptor occupancy (t1/2 = 154 min) due to optimized substituents . In contrast, the target compound’s methoxy group may reduce receptor affinity but improve bioavailability.
Antimicrobial and Anti-Inflammatory Effects
4-Phenyl morpholine derivatives demonstrate antimicrobial activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and anti-inflammatory effects via COX-2 inhibition . The (4-methoxyphenoxy)methyl group in the target compound may offer similar benefits, though efficacy data are pending.
Biological Activity
2-((4-Methoxyphenoxy)methyl)morpholine, particularly its hydrochloride form, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2-((4-Methoxyphenoxy)methyl)morpholine is characterized by a morpholine ring substituted with a 4-methoxyphenoxy group. This unique structural feature is believed to contribute significantly to its biological activity. The compound can be synthesized through various chemical reactions, allowing for the introduction of specific functional groups that enhance its biological properties.
Biological Activities
Research indicates that 2-((4-Methoxyphenoxy)methyl)morpholine exhibits several notable biological activities:
- Antimicrobial Activity : Morpholine derivatives are known for their effectiveness against various bacterial and fungal strains. Preliminary studies suggest that this compound may also possess similar antimicrobial properties.
- Anticancer Properties : Some morpholine derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially inducing apoptosis or causing cell cycle arrest. The specific mechanisms of action for 2-((4-Methoxyphenoxy)methyl)morpholine are still under investigation .
- Neuroprotective Effects : The morpholine moiety is often associated with neuroprotective activities, which may position this compound as a candidate for treating neurodegenerative diseases.
The precise mechanism of action for 2-((4-Methoxyphenoxy)methyl)morpholine remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is critical for understanding its therapeutic potential.
Case Studies and Experimental Data
Several studies have investigated the biological activity of morpholine derivatives, including 2-((4-Methoxyphenoxy)methyl)morpholine. Here are some key findings:
- Antimicrobial Efficacy : In vitro studies have shown that morpholine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus in agar diffusion tests.
- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of various morpholine derivatives found that some compounds induced apoptosis in human cancer cell lines (e.g., HeLa cells) with IC50 values ranging from 10 to 25 µM .
- Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration indicated that morpholine derivatives could reduce neuronal loss and improve cognitive function following induced brain injury.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-((4-Methoxyphenoxy)methyl)morpholine, a comparison with structurally similar compounds is informative:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Methoxymorpholine | Morpholine ring with methoxy group | Antimicrobial, neuroprotective |
| 2-(4-Methoxyphenyl)thiazolidine | Thiazolidine ring structure | Anticancer, anti-inflammatory |
| 1-(4-Methoxyphenyl)piperazine | Piperazine ring with methoxy group | Antidepressant, anxiolytic |
This table highlights how structural variations can influence the biological activity of similar compounds, emphasizing the potential uniqueness of 2-((4-Methoxyphenoxy)methyl)morpholine's activity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
